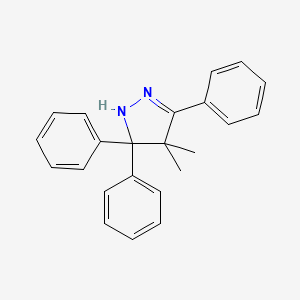
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of chalcone derivatives with hydrazine or its derivatives under acidic or basic conditions. For instance, a chalcone derivative can be reacted with phenylhydrazine in the presence of an acid catalyst to form the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as vitamin B1 hydrochloride have been reported to facilitate the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the phenyl groups or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurological processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-pyrazoline: This compound has a similar pyrazole core but with different substituents.
4,5-Dihydro-3,5,5-trimethyl-1H-pyrazole: Another related compound with variations in the substituents.
Uniqueness
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three phenyl groups and two methyl groups enhances its stability and potential for diverse applications compared to other pyrazole derivatives.
Properties
CAS No. |
127958-24-1 |
|---|---|
Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4,4-dimethyl-3,5,5-triphenyl-1H-pyrazole |
InChI |
InChI=1S/C23H22N2/c1-22(2)21(18-12-6-3-7-13-18)24-25-23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,25H,1-2H3 |
InChI Key |
GSXLPVFIBAHFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


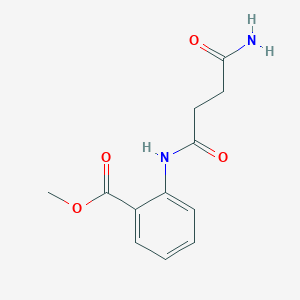



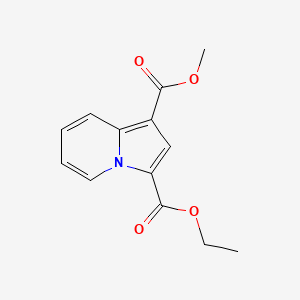
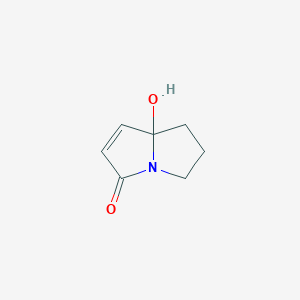

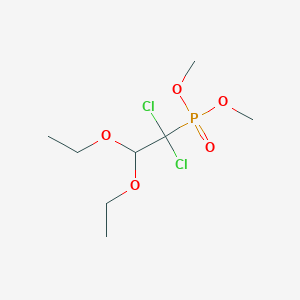
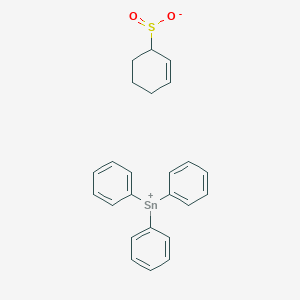
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
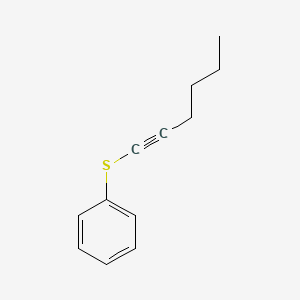
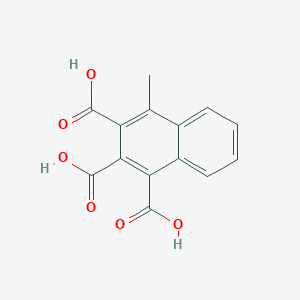
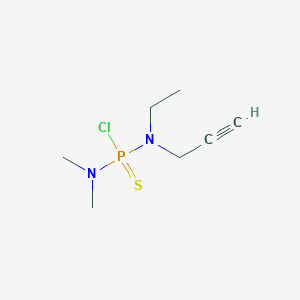
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
